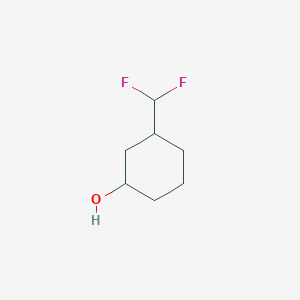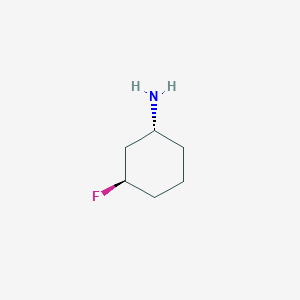
2-Ethyl-1-ethynylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-ethynylcyclohexan-1-ol is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexanol, featuring both an ethyl and an ethynyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-1-ethynylcyclohexan-1-ol can be synthesized through the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by an acidic work-up . This method involves the following steps:
Preparation of Sodium Acetylide: Sodium metal is dissolved in liquid ammonia to form sodium amide, which then reacts with acetylene to produce sodium acetylide.
Reaction with Cyclohexanone: The sodium acetylide is then reacted with cyclohexanone to form the desired product.
Acidic Work-up: The reaction mixture is treated with an acid to neutralize the sodium acetylide and isolate the product.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-ethynylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, forming 2-ethylcyclohexanol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to a halide.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces 2-ethylcyclohexanol.
Substitution: Produces halogenated derivatives.
Scientific Research Applications
2-Ethyl-1-ethynylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism of action of 2-Ethyl-1-ethynylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various addition and substitution reactions. Its ethynyl group allows it to form stable complexes with transition metals, which can be used in catalysis and other chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1-Ethynylcyclohexanol: Similar structure but lacks the ethyl group.
2-Methyl-2-butanol: Another alkynyl alcohol with different substituents.
2-Methyl-2-pentanol: Similar in structure but with a different carbon chain length.
Uniqueness
2-Ethyl-1-ethynylcyclohexan-1-ol is unique due to the presence of both an ethyl and an ethynyl group on the cyclohexane ring.
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-ethyl-1-ethynylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-3-9-7-5-6-8-10(9,11)4-2/h2,9,11H,3,5-8H2,1H3 |
InChI Key |
BTJTUCKAYOTSBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4',4'-Difluorospiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B13342889.png)

![5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13342907.png)

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13342915.png)




![Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13342947.png)




